N-(Cyanomethyl)-3-fluoropyridine-2-carboxamide
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Overview
Description
N-(Cyanomethyl)-3-fluoropyridine-2-carboxamide is a chemical compound characterized by its cyanomethyl group attached to a fluorinated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-3-fluoropyridine-2-carboxamide typically involves the following steps:
Cyanomethylation: The cyanomethyl group is introduced using reagents such as acetonitrile in the presence of a radical initiator like DTBP (di-tert-butyl peroxide).
Fluorination: The pyridine ring is fluorinated using fluorinating agents such as Selectfluor or xenon difluoride.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the fluorinated pyridine with an appropriate amine under dehydration conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(Cyanomethyl)-3-fluoropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or amines are used, often with the aid of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted pyridines with different functional groups.
Scientific Research Applications
N-(Cyanomethyl)-3-fluoropyridine-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-3-fluoropyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring enhances its binding affinity to certain receptors, leading to biological activity. The cyanomethyl group contributes to the compound's reactivity, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
N-(Cyanomethyl)-3-fluoropyridine-2-carboxamide is unique due to its specific structural features, such as the presence of both fluorine and cyanomethyl groups. Similar compounds include:
N-(Cyanomethyl)formamide: Lacks the fluorine atom, resulting in different reactivity and biological activity.
3-Fluoropyridine-2-carboxamide: Does not have the cyanomethyl group, leading to variations in chemical properties and applications.
Properties
IUPAC Name |
N-(cyanomethyl)-3-fluoropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-2-1-4-11-7(6)8(13)12-5-3-10/h1-2,4H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDUWLLCOBXNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NCC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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